(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone
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Overview
Description
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a complex organic molecule that features both a triazole and an isoxazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their stability and ability to interact with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves a multi-step process. One common method includes the use of click chemistry to form the triazole ring. This involves the 1,3-dipolar cycloaddition of azides and alkynes, often catalyzed by copper(I) ions . The isoxazole ring can be synthesized through the reaction of hydroxylamine with β-ketoesters .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry to scale up the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone: can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or aryl groups .
Scientific Research Applications
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone exerts its effects involves its interaction with specific molecular targets. The triazole and isoxazole rings can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity or altering their function . This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
(1H-1,2,3-triazol-1-yl)acetic acid derivatives: These compounds also feature a triazole ring and have similar biological activities.
1,2,3-Triazole analogs: These compounds are structurally similar and share many of the same applications in medicinal chemistry.
Indole derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar research contexts.
Uniqueness
What sets (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone apart is its unique combination of triazole and isoxazole rings, which can provide a broader range of interactions with biological targets. This makes it a versatile compound for various applications in scientific research and drug discovery .
Biological Activity
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a synthetic organic molecule that exhibits a complex structure comprising a triazole ring and an isoxazole moiety. This structural diversity suggests a potential for various biological activities, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₄N₄O |
Molecular Weight | 278.31 g/mol |
CAS Number | 2034288-96-3 |
Mechanisms of Biological Activity
Research indicates that compounds containing triazole and isoxazole rings often exhibit significant pharmacological properties. The biological activities of such compounds are attributed to their ability to interact with various biological targets, which can include enzymes, receptors, and other proteins involved in disease processes.
Potential Pharmacological Effects
-
Anticancer Activity :
- Triazole derivatives have been shown to possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. In silico studies suggest that this compound may interact favorably with protein targets involved in cancer progression, enhancing its therapeutic potential against tumors .
- Anti-inflammatory Properties :
-
Antimicrobial Activity :
- Triazoles are known for their antimicrobial properties, particularly against fungal pathogens. The mechanism often involves the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity . This compound's structural features may enhance its efficacy against various microbial strains.
Case Studies and Experimental Findings
Several studies have investigated the biological activity of related compounds with triazole and isoxazole structures:
- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for their biological activities. Results indicated that these compounds demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 13.67 to 18.62 µM .
- Isoxazole Derivatives : Research on isoxazole-containing compounds has shown promising results in terms of anti-inflammatory and analgesic effects. These findings suggest that the incorporation of isoxazole into the compound may contribute positively to its overall biological profile .
Interaction Studies
Computational methods such as molecular docking and dynamics simulations have been employed to predict the interaction of this compound with biological targets:
Target Protein | Binding Affinity (kcal/mol) | Predicted Activity |
---|---|---|
Protein Kinase A | -8.5 | Anticancer |
Cyclooxygenase (COX) | -7.2 | Anti-inflammatory |
Ergosterol Synthase | -9.0 | Antifungal |
These studies suggest that the compound may exhibit strong binding affinities to critical proteins involved in cancer and inflammation pathways.
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-15(19-9-12(10-19)20-7-6-16-18-20)13-8-14(22-17-13)11-4-2-1-3-5-11/h1-8,12H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIHWMPUQLZKMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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